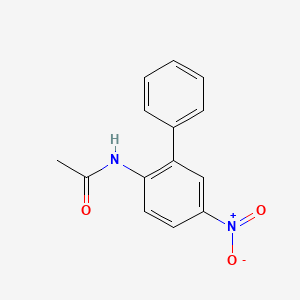
4'-Nitro-2'-phenylacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Nitro-2’-phenylacetanilide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of acetanilide, where the phenyl ring is substituted with a nitro group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-2’-phenylacetanilide typically involves the nitration of 2’-phenylacetanilide. The reaction is carried out by treating 2’-phenylacetanilide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4’ position of the phenyl ring.
Industrial Production Methods
While specific industrial production methods for 4’-Nitro-2’-phenylacetanilide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved in the nitration process.
Chemical Reactions Analysis
Types of Reactions
4’-Nitro-2’-phenylacetanilide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent and temperature.
Major Products
Reduction: 4’-Amino-2’-phenylacetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Nitro-2’-phenylacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a pharmacophore.
Medicine: Investigation of its potential therapeutic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Nitro-2’-phenylacetanilide depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the phenyl ring and makes it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile.
Comparison with Similar Compounds
Similar Compounds
4-Nitroacetanilide: Similar structure but lacks the phenylacetanilide moiety.
2-Nitroacetanilide: Nitro group at a different position on the phenyl ring.
4’-Amino-2’-phenylacetanilide: Reduction product of 4’-Nitro-2’-phenylacetanilide.
Properties
CAS No. |
68612-69-1 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(4-nitro-2-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12N2O3/c1-10(17)15-14-8-7-12(16(18)19)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |
InChI Key |
CKPJXYSLANVIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


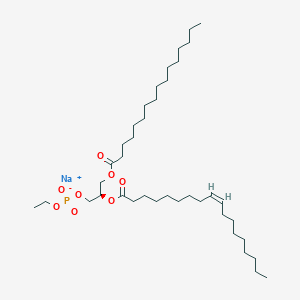
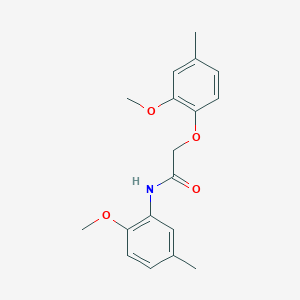
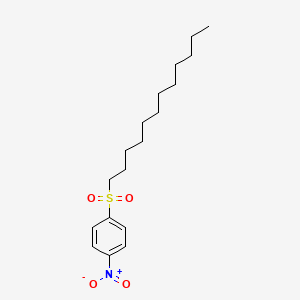
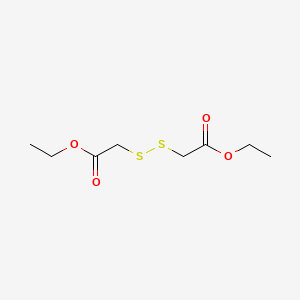


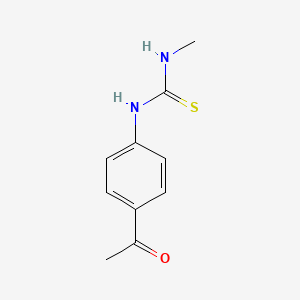


![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)




